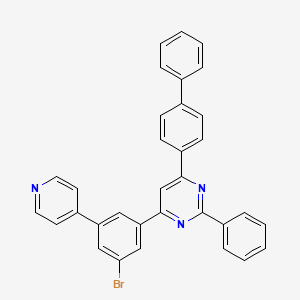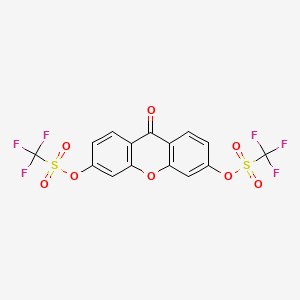
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethanesulfonyloxy groups attached to a xanthen-9-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one typically involves the reaction of xanthen-9-one with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any side reactions. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The xanthen-9-one core can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures to manage the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, substitution with an amine would yield a corresponding amine derivative of xanthen-9-one.
Applications De Recherche Scientifique
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonyloxy groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the xanthen-9-one core.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of donor-acceptor semiconducting polymers.
Uniqueness
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is unique due to its specific structural features and the presence of trifluoromethanesulfonyloxy groups, which impart high reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C15H6F6O8S2 |
|---|---|
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
[9-oxo-6-(trifluoromethylsulfonyloxy)xanthen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H6F6O8S2/c16-14(17,18)30(23,24)28-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)13(9)22)29-31(25,26)15(19,20)21/h1-6H |
Clé InChI |
ZLQXXMVGRAJJKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
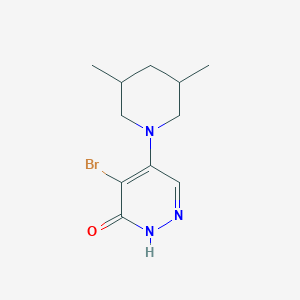

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
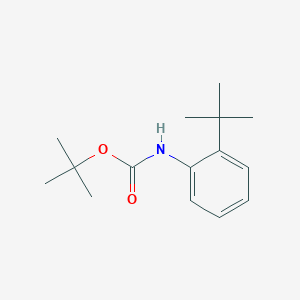
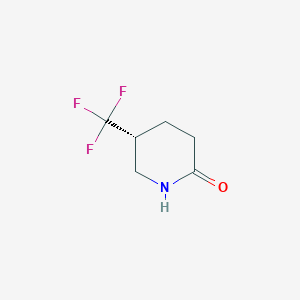

![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)

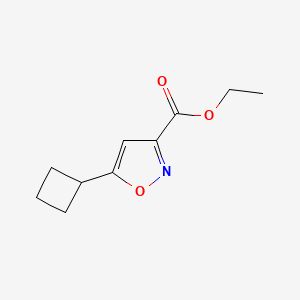
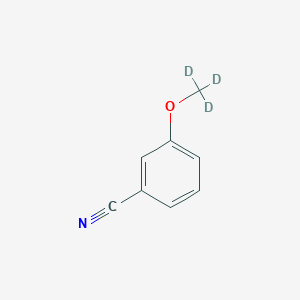
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)

